molecular formula C10H13BrClN B1380807 2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine CAS No. 1505399-49-4

2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B1380807
CAS No.: 1505399-49-4
M. Wt: 262.57 g/mol
InChI Key: OWLXQIYRTGQRPI-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine” is a complex organic compound. It likely contains a bromine and a chlorine atom attached to a phenyl group, which is further connected to a 2-methylpropan-1-amine group .

Scientific Research Applications

GABAB Receptor Research

The compound 2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine has been studied in the context of GABAB receptor research. In a study, 2-(4-Chlorophenyl)-3-nitropropan-1-amine, a related compound, was identified as a specific agonist of GABA and the GABAB receptor, displaying significant activity at the isolated guinea pig ileum (Abbenante, Hughes, & Prager, 1994).

Palladium-Catalyzed Amination Studies

Another area of interest involves the palladium-catalyzed amination of aryl halides and aryl triflates. Research in this field includes the study of N-Hexyl-2-Methyl-4-Methoxyaniline and N-Methyl-N-(4-Chlorophenyl)Aniline, which are related to the compound (Wolfe & Buchwald, 2003).

Analytical and Synthetic Chemistry

The compound has also been mentioned in studies focused on test purchases, identification, and synthesis of similar bromo and chloro substituted phenyl ethanone compounds, highlighting its significance in analytical and synthetic chemistry (Power et al., 2015).

Crystal Structure and Hirshfeld Surface Analysis

In the field of crystallography, researchers have conducted synthesis, characterization, crystal structure, and Hirshfeld surface analysis of compounds structurally similar to this compound, such as 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine (Nadaf et al., 2019).

Kinetic Studies in Organic Chemistry

Kinetic studies of reactions involving similar compounds have been carried out to understand their reactivity and mechanisms. For instance, the reactions of various substituted phenyl thionocarbonates with alicyclic amines have been studied (Castro et al., 2001).

Future Directions

The future directions for the study of “2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine” are not clear due to the lack of specific information on this compound .

Mechanism of Action

Target of Action

The primary target of 2-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . The excess acetylcholine continues to stimulate the neurons, causing over-excitation .

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. The downstream effects of this inhibition include overstimulation of the muscles and glands controlled by the cholinergic nerves .

Pharmacokinetics

The compound would likely be metabolized in the liver, with metabolites excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include overstimulation of neurons due to the accumulation of acetylcholine . This overstimulation can lead to symptoms such as muscle weakness, convulsions, and respiratory failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of the compound. Additionally, the presence of other chemicals or substances in the environment could potentially interact with the compound, altering its efficacy .

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLXQIYRTGQRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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